molecular formula C11H12O B1310064 (E)-4-(4-methylphenyl)but-3-en-2-one CAS No. 3160-38-1

(E)-4-(4-methylphenyl)but-3-en-2-one

Cat. No.: B1310064
CAS No.: 3160-38-1
M. Wt: 160.21 g/mol
InChI Key: USXMUOFSQBSHGN-VMPITWQZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-methylphenyl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-methylphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the β-position of the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: β-substituted chalcones.

Scientific Research Applications

(E)-4-(4-methylphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: It is studied for its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-methylphenyl)but-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(4-chlorophenyl)but-3-en-2-one
  • (E)-4-(4-methoxyphenyl)but-3-en-2-one
  • (E)-4-(4-nitrophenyl)but-3-en-2-one

Uniqueness

(E)-4-(4-methylphenyl)but-3-en-2-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, the methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

(E)-4-(4-methylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMUOFSQBSHGN-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062879, DTXSID301288351
Record name 3-Buten-2-one, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4023-84-1, 3160-38-1
Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4023-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name But-3-en-2-one, 4-(4-methylphenyl)-,(E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Buten-2-one, 4-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-4-(4-Methylphenyl)-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the stereochemistry observed in the formation of 4,4'-bipyrazolines from substituted benzylideneacetone phenylhydrazones?

A1: The research paper [] demonstrates that the substitution pattern on the benzylideneacetone phenylhydrazone significantly influences the stereochemical outcome of the 4,4'-bipyrazoline product formed upon oxidation with nickel peroxide.

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